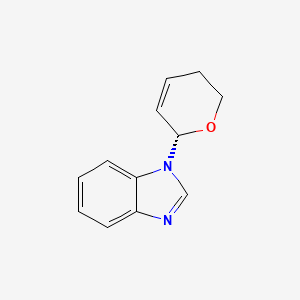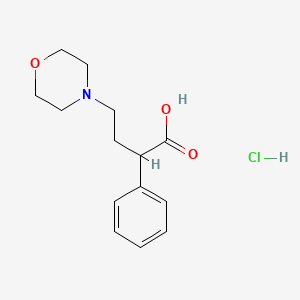
4-Morpholin-4-yl-2-phenyl-butyric acid HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is a chemical compound that has garnered attention in various fields of scientific research and industry. This compound is characterized by its morpholine ring attached to a phenyl-butyric acid backbone, making it a versatile molecule for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride typically involves the reaction of morpholine with phenyl-butyric acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress .
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl-butyric acid backbone.
Substitution: The morpholine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholin-4-yl-2-phenyl-butyric acid: Similar in structure but without the hydrochloride component.
4-Morpholin-4-yl-but-2-enoic acid hydrochloride: Another compound with a morpholine ring but different backbone structure.
Uniqueness
4-Morpholin-4-yl-2-phenyl-butyric acid hydrochloride is unique due to its specific combination of the morpholine ring and phenyl-butyric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .
Eigenschaften
CAS-Nummer |
858454-17-8 |
|---|---|
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
4-morpholin-4-yl-2-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15;/h1-5,13H,6-11H2,(H,16,17);1H |
InChI-Schlüssel |
FWJKJOLNAMKLLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(C2=CC=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


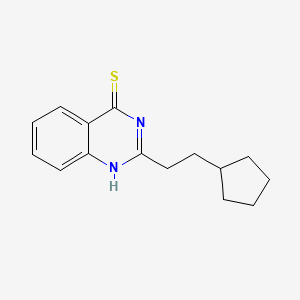
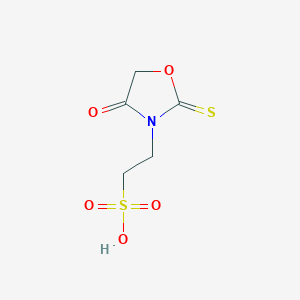
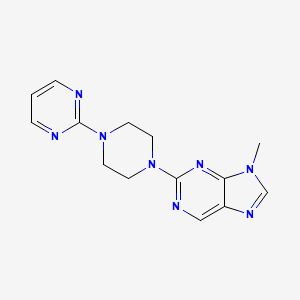
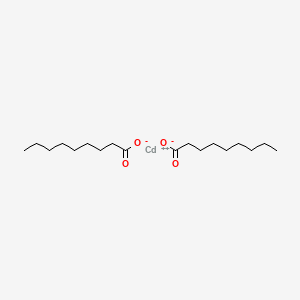
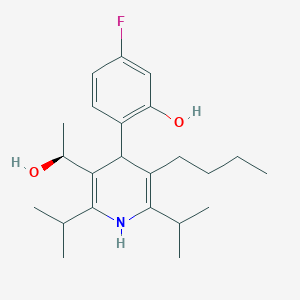
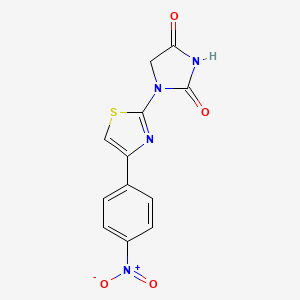
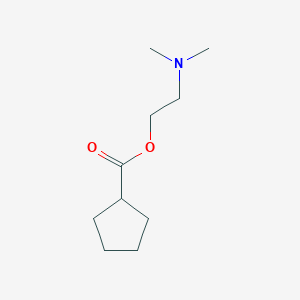

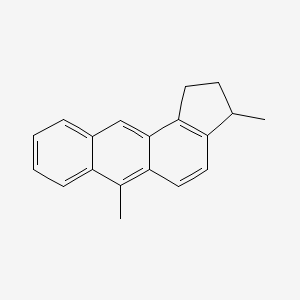

![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)

